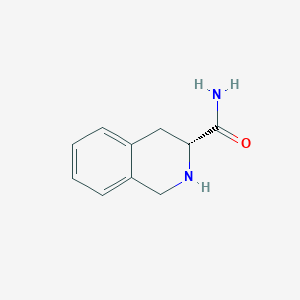

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a compound that can be synthesized from tetrahydroisoquinoline-3-carboxylic acid (TIC) and is of interest due to its potential applications in medicinal chemistry, particularly as it relates to the NMDA receptor .

Synthesis Analysis

The synthesis of amides from tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. One approach involves the use of (R)-O-Acetylmandelic acid as a chiral auxiliary to resolve racemic mixtures of tetrahydroisoquinolines, leading to the formation of diastereomeric amides which can be further processed to yield optically pure amines . Another method described involves a waste-free protocol for the direct synthesis of amides from nonactivated carboxylic acids and amines, which includes the cyclization of the synthesized amides to tetrahydroisoquinolines . Additionally, the synthesis of optically pure (R)- and (S)-tetrahydroisoquinoline carboxylic acids has been reported, which can serve as precursors for the corresponding amides .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including amides, is critical for their biological activity. For instance, the structure-activity relationship studies of 4-amido-2-carboxytetrahydroquinolines have shown that the absolute stereochemistry and the conformation of the tetrahydroquinoline system are important for antagonist activity at the glycine site of the NMDA receptor . The preferred conformation places the 2-carboxyl group pseudoequatorial and the 4-substituent pseudoaxial, which is significant for the interaction with the receptor.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives include the resolution of racemic mixtures, oxidative decarboxylation to form amide derivatives, and the synthesis of amides from carboxylic acids and amines . The reactivity of these compounds can be influenced by the presence of substituents on the tetrahydroisoquinoline ring, as well as the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of the amide functional group and the tetrahydroisoquinoline ring system can affect properties such as solubility, melting point, and reactivity. These properties are essential for the compound's potential pharmacological applications and its behavior in chemical reactions .

科学的研究の応用

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide, have shown a broad spectrum of biological potentials. These compounds are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Their importance in modern therapeutics is underscored by their role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Interaction with Nucleic Acids and Antiviral Properties

Isoquinoline derivatives' interaction with nucleic acids and their antiviral properties highlight their potential in drug discovery. Their binding to DNA and RNA, modulating the biological processes at the molecular level, opens avenues for designing new therapeutics against viruses and other pathogens (Basu & Kumar, 2018). This aspect is crucial for developing drugs with a unique mechanism of action, especially in treating viral infections where resistance is a growing concern.

Role in Metal Extraction and Environmental Cleanup

This compound and its derivatives play a significant role in extracting metals from industrial wastewater, soil, and spent raw materials. Their efficiency in recovering heavy metals, lanthanides, actinides, and noble metals from various sources is of particular interest for environmental cleanup and recycling of precious materials (Yudaev & Chistyakov, 2022).

Therapeutic Potentials and Drug Design

The structural flexibility and bioisosteric properties of isoquinoline derivatives make them suitable candidates for designing novel drugs with enhanced pharmacological profiles. Their potential in targeting nucleic acids and specific proteins, along with their ability to modulate various biochemical pathways, underscore their significance in therapeutic development and drug design (K. Bhadra & G. Kumar, 2012).

作用機序

The mechanism of action of amides involves various steps. For instance, the reduction of amides by LiAlH4 involves the initial deprotonation step followed by the nucleophilic addition of the hydride ion . The hydrolysis of amides involves protonation of the amide on oxygen followed by attack of water on the carbonyl carbon .

Safety and Hazards

将来の方向性

Amides have significant potential for future research and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants and exhibit pivotal roles in plant–pathogen interactions .

特性

IUPAC Name |

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)